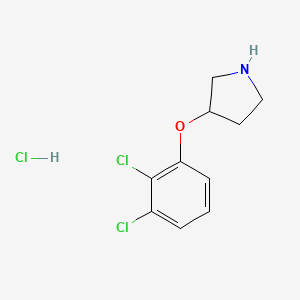

3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride

CAS No.: 817187-08-9

Cat. No.: VC2723550

Molecular Formula: C10H12Cl3NO

Molecular Weight: 268.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 817187-08-9 |

|---|---|

| Molecular Formula | C10H12Cl3NO |

| Molecular Weight | 268.6 g/mol |

| IUPAC Name | 3-(2,3-dichlorophenoxy)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C10H11Cl2NO.ClH/c11-8-2-1-3-9(10(8)12)14-7-4-5-13-6-7;/h1-3,7,13H,4-6H2;1H |

| Standard InChI Key | UONKASQDDWBVHO-UHFFFAOYSA-N |

| SMILES | C1CNCC1OC2=C(C(=CC=C2)Cl)Cl.Cl |

| Canonical SMILES | C1CNCC1OC2=C(C(=CC=C2)Cl)Cl.Cl |

Introduction

Chemical Identity and Structure

3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride is an organic compound consisting of a pyrrolidine ring connected to a 2,3-dichlorophenoxy group, with hydrochloride as the salt form. This structure confers specific chemical and pharmacological properties that make it valuable for various applications.

Basic Identification Data

The compound is characterized by the following identifiers:

| Parameter | Value |

|---|---|

| CAS Number | 817187-08-9 |

| Molecular Formula | C₁₀H₁₂Cl₃NO |

| Molecular Weight | 268.562 g/mol |

| Parent Compound | 3-(2,3-Dichlorophenoxy)pyrrolidine |

| Parent CAS Number | 817187-47-6 |

| InChI Key | UONKASQDDWBVHO-UHFFFAOYSA-N |

The structure features a five-membered pyrrolidine ring connected via an oxygen atom to a benzene ring with chlorine atoms at positions 2 and 3. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents .

Structural Characteristics

The pyrrolidine moiety in 3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride contains a secondary amine group that forms a salt with hydrochloric acid. The 2,3-dichlorophenoxy group contributes to the compound's lipophilicity and potential biological interactions. The specific positioning of the chlorine atoms at the 2,3 positions on the phenoxy ring creates a unique electronic distribution that affects the compound's chemical reactivity and biological properties .

Physical and Chemical Properties

The physical and chemical properties of 3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride determine its behavior in various chemical reactions and its potential applications in research and industry.

Chemical Properties

The compound demonstrates several key chemical properties:

-

Acid-base properties: As a hydrochloride salt, it exhibits acidic properties in aqueous solutions.

-

Reactivity: The pyrrolidine nitrogen can participate in various reactions typical of secondary amines.

-

Stability: The compound is generally stable under normal laboratory conditions but may be sensitive to strong oxidizing agents.

The 2,3-dichlorophenoxy group contributes to the compound's ability to interact with various biological targets, potentially through hydrogen bonding, π-π interactions, and halogen bonding mechanisms .

Synthesis Methods

The synthesis of 3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride can be achieved through several routes, with variations depending on the desired scale and purity.

Laboratory Synthesis

A typical laboratory synthesis involves the reaction between 2,3-dichlorophenol and a suitably activated pyrrolidine derivative. This reaction is often performed under basic conditions to facilitate the nucleophilic substitution. The general procedure involves:

-

Reaction of 2,3-dichlorophenol with a base (such as potassium carbonate or sodium hydroxide) to form the phenolate anion

-

Addition of a suitable pyrrolidine derivative (often with leaving groups at the 3-position)

-

Nucleophilic substitution to form the ether linkage

-

Treatment with hydrochloric acid to obtain the hydrochloride salt

-

Purification through recrystallization or column chromatography

The reaction typically proceeds under controlled temperature conditions, often requiring heating to facilitate the substitution reaction.

Alternative Synthetic Routes

Alternative methods for synthesizing 3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride may involve:

-

Direct reaction of 3-hydroxypyrrolidine with 2,3-dichlorobenzene derivatives in the presence of a copper catalyst

-

Mitsunobu reaction between 3-hydroxypyrrolidine and 2,3-dichlorophenol

-

Ring closure of suitably functionalized precursors to form the pyrrolidine ring after the phenoxy group has been introduced

The choice of synthetic route depends on factors such as availability of starting materials, scale of production, and desired purity of the final product.

Chemical Reactivity and Reactions

3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride can participate in various chemical reactions, primarily due to the reactivity of the pyrrolidine nitrogen and the chlorinated phenoxy group.

Reaction Types

The compound can undergo several types of reactions, including:

| Reaction Type | Description | Reagents | Products |

|---|---|---|---|

| Nucleophilic Substitution | Replacement of chlorine atoms with other nucleophiles | Amines, thiols, alkoxides | Substituted phenoxy derivatives |

| Oxidation | Oxidation of the pyrrolidine nitrogen | Hydrogen peroxide, potassium permanganate | N-oxide derivatives |

| Reduction | Reduction of functional groups | Sodium borohydride, lithium aluminum hydride | Reduced derivatives |

| N-Alkylation | Alkylation of the pyrrolidine nitrogen (if deprotonated) | Alkyl halides, epoxides | N-alkylated products |

| Acylation | Acylation of the pyrrolidine nitrogen (if deprotonated) | Acid chlorides, anhydrides | N-acylated products |

These reactions provide pathways for the modification of 3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride to create derivatives with potentially enhanced or altered biological activities .

Comparison with Similar Compounds

3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride belongs to a family of halogenated phenoxypyrrolidine compounds, each with distinct properties and potential applications.

Structural Analogs

The following table compares 3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride with structurally related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |

|---|---|---|---|---|

| 3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride | C₁₀H₁₂Cl₃NO | 268.57 | 817187-08-9 | Reference compound |

| 3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride | C₁₀H₁₂Cl₃NO | 268.57 | 1185298-23-0 | Chlorine at position 4 instead of 3 |

| 3-(2,5-Dichlorophenoxy)pyrrolidine hydrochloride | C₁₀H₁₂Cl₃NO | 268.57 | 1707365-23-8 | Chlorine at position 5 instead of 3 |

| (R)-3-(3-Chlorophenoxy)pyrrolidine hydrochloride | C₁₀H₁₃Cl₂NO | 234.12 | 2512216-81-6 | Single chlorine at position 3, R stereochemistry |

| Methyl (2S,4S)-4-(2,3-dichlorophenoxy)-2-pyrrolidinecarboxylate | C₁₂H₁₃Cl₂NO₃ | 290.14 | 1217676-26-0 | Addition of methyl carboxylate group, defined stereochemistry |

These structural variations can significantly affect the compounds' pharmacological properties, including receptor binding affinities, metabolic stability, and pharmacokinetic profiles .

Structure-Activity Relationships

The position and number of halogen substituents on the phenoxy ring play crucial roles in determining the biological activity of these compounds. For instance:

-

The 2,3-dichloro pattern may provide optimal lipophilicity for certain membrane interactions

-

Changing the position of the chlorine atoms (e.g., to 2,4 or 2,5) may alter the electronic distribution and thus the binding characteristics

-

The addition of functional groups to the pyrrolidine ring, as in Methyl (2S,4S)-4-(2,3-dichlorophenoxy)-2-pyrrolidinecarboxylate, introduces stereochemical considerations and additional interaction points with biological targets

These structure-activity relationships are valuable for the rational design of compounds with optimized properties for specific applications.

Biological Activity and Pharmacological Properties

The biological activity of 3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride has been a subject of interest in pharmaceutical research, particularly due to its structural features that suggest potential interactions with various biological targets.

Applications in Research and Industry

3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride has several potential applications across different fields, from pharmaceutical development to chemical synthesis.

Pharmaceutical Research

In pharmaceutical research, the compound may serve as:

-

A building block for the synthesis of more complex drug candidates

-

A pharmacological tool to probe specific biological pathways

-

A lead compound for structure-activity relationship studies

The versatility of the pyrrolidine scaffold allows for various modifications to optimize properties such as selectivity, potency, and pharmacokinetics.

Synthetic Chemistry

In synthetic chemistry, 3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride can function as:

-

An intermediate in multi-step organic syntheses

-

A substrate for studying novel chemical transformations

-

A scaffold for diversity-oriented synthesis

Its defined structure and reactivity make it a valuable tool for chemists developing new synthetic methodologies.

Analytical Standards

The compound can also serve as an analytical standard for:

-

Method development in pharmaceutical analysis

-

Quality control procedures

-

Calibration of analytical instruments

High-purity samples of 3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride are valuable for ensuring accuracy and reliability in analytical procedures.

Future Research Directions

Based on the current understanding of 3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride and related compounds, several promising research directions can be identified.

Structure Optimization

Future research could focus on:

-

Systematic modification of the 2,3-dichlorophenoxy moiety to enhance specific pharmacological properties

-

Introduction of additional functional groups on the pyrrolidine ring to improve target selectivity

-

Exploration of stereochemical aspects to identify the most active stereoisomers

-

Development of pro-drug approaches to enhance bioavailability

These structural modifications could lead to compounds with improved pharmacological profiles for specific therapeutic applications.

Novel Applications

Emerging applications that warrant investigation include:

-

Potential use in combination therapies, where the compound could enhance the efficacy of established drugs

-

Exploration of applications beyond traditional pharmaceutical uses, such as in agricultural chemistry or materials science

-

Investigation of the compound's potential in targeting emerging biological pathways or newly identified drug targets

-

Development of targeted delivery systems incorporating the compound or its derivatives

These novel applications could expand the utility of 3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride and related compounds in various scientific and industrial contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume